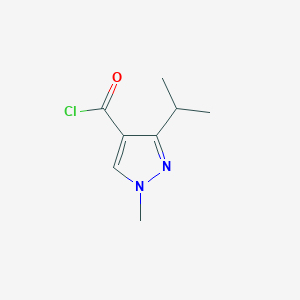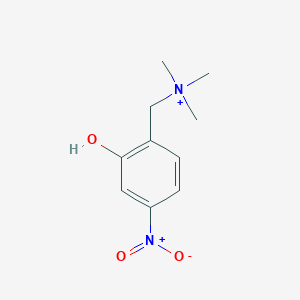![molecular formula C20H15Cl3N4O3S B11709225 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C20H15Cl3N4O3S and a molecular weight of 497.791 g/mol . This compound is notable for its unique structure, which includes a nitro group, a trichloromethyl group, and a naphthylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, including the introduction of the nitro group, the trichloromethyl group, and the naphthylamino group. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Introduction of the trichloromethyl group.
Amidation: Formation of the amide bond with the naphthylamino group.
Chemical Reactions Analysis
2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms. In biology, it may be used in studies involving enzyme inhibition and protein binding due to its complex structure .
Mechanism of Action
The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trichloromethyl and naphthylamino groups can interact with hydrophobic pockets in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar compounds to 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide include:
3-nitro-N-(2,2,2-trichloro-1-{[(2-furylmethyl)amino]ethyl)benzamide: This compound has a similar structure but with a furylmethyl group instead of a naphthylamino group.
2-MEO-N-(2,2,2-trichloro-1-(3-(4-MEO-2-nitro-PH)-thioureido)-ethyl)-benzamide: This compound includes a methoxy group and a thioureido group, providing different chemical properties.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H15Cl3N4O3S |
|---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H15Cl3N4O3S/c21-20(22,23)18(25-17(28)14-9-3-4-11-16(14)27(29)30)26-19(31)24-15-10-5-7-12-6-1-2-8-13(12)15/h1-11,18H,(H,25,28)(H2,24,26,31) |
InChI Key |
RPQYBWJXKWYUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)




![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

